5-(3,5-Dimethylphenyl)cyclohexane-1,3-dione
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Overview
Description
5-(3,5-Dimethylphenyl)cyclohexane-1,3-dione is an organic compound with a unique structure that includes a cyclohexane ring substituted with a 3,5-dimethylphenyl group and two keto groups at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dimethylphenyl)cyclohexane-1,3-dione typically involves the reaction of 3,5-dimethylbenzaldehyde with cyclohexane-1,3-dione under acidic or basic conditions. Common reagents used in this synthesis include catalysts such as p-toluenesulfonic acid or sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Dimethylphenyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the cyclohexane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
5-(3,5-Dimethylphenyl)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(3,5-Dimethylphenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-1,3-cyclohexanedione: Similar structure but lacks the 3,5-dimethylphenyl group.
5-Phenylcyclohexane-1,3-dione: Similar structure but with a phenyl group instead of a 3,5-dimethylphenyl group.
Uniqueness
5-(3,5-Dimethylphenyl)cyclohexane-1,3-dione is unique due to the presence of the 3,5-dimethylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties .
Properties
CAS No. |
87822-17-1 |
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Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
5-(3,5-dimethylphenyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C14H16O2/c1-9-3-10(2)5-11(4-9)12-6-13(15)8-14(16)7-12/h3-5,12H,6-8H2,1-2H3 |
InChI Key |
MKXIOMJWYCENJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2CC(=O)CC(=O)C2)C |
Origin of Product |
United States |
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